molecular formula C22H32ClN3O4S B2446313 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1329847-60-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2446313
CAS No.: 1329847-60-0
M. Wt: 470.03
InChI Key: MJNJIQATANKVGS-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C22H32ClN3O4S and its molecular weight is 470.03. The purity is usually 95%.
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Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, biological interactions, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Thiazole Ring : Known for its role in various biological activities.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Cyclohexanecarboxamide Moiety : May influence the pharmacokinetic properties.

These components suggest that the compound could interact with multiple biological targets, making it of interest in medicinal chemistry.

The exact mechanism of action for this compound remains to be elucidated. However, the presence of the thiazole ring suggests potential interactions with enzymes or receptors involved in various signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, which could be relevant for therapeutic applications.
  • Receptor Modulation : The morpholino group may facilitate binding to specific receptors, enhancing the compound's efficacy.

Case Studies and Research Findings

While direct empirical studies on this specific compound are scarce, related compounds provide insights into potential biological activities:

  • Anticancer Activity : Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. For instance, a study demonstrated that thiazole-containing compounds could induce apoptosis in cancer cells through caspase activation.
  • Antimicrobial Properties : Compounds featuring thiazole and morpholino groups have shown effectiveness against a range of bacteria and fungi. Research indicates that these compounds disrupt microbial cell walls or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S.ClH/c1-27-17-8-9-18(28-2)20-19(17)23-22(30-20)25(11-10-24-12-14-29-15-13-24)21(26)16-6-4-3-5-7-16;/h8-9,16H,3-7,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNJIQATANKVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.